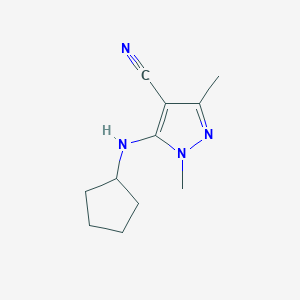

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile

Description

5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring a cyclopentylamino substituent at position 5 and methyl groups at positions 1 and 2.

Properties

Molecular Formula |

C11H16N4 |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

5-(cyclopentylamino)-1,3-dimethylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C11H16N4/c1-8-10(7-12)11(15(2)14-8)13-9-5-3-4-6-9/h9,13H,3-6H2,1-2H3 |

InChI Key |

ZUOHDQZCCJDJTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C#N)NC2CCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

Introduction of the Carbonitrile Group: The carbonitrile group can be introduced by reacting the pyrazole derivative with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Cyclopentylamino Substitution: The final step involves the substitution of a cyclopentylamino group onto the pyrazole ring. This can be achieved by reacting the intermediate compound with cyclopentylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitrile groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyrazole oxides or hydroxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related pyrazole-4-carbonitriles:

Key Research Findings

Synthetic Yields and Reactivity: The chloroacetyl-substituted derivative (C12H9ClN4O) was synthesized with a 62.71% yield, highlighting the efficiency of acylation reactions in pyrazole functionalization . Substituents like cyclopentylamino and cyclopropylamino influence steric and electronic properties, affecting reaction pathways and yields.

Biological Activity: Fipronil’s trifluoromethyl and sulfinyl groups are critical for its insecticidal activity, disrupting GABA receptors in pests .

Nitrile groups in pyrazoles stabilize molecular conformations through hydrogen bonding, as observed in crystal structure studies of related compounds .

Biological Activity

5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings on its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a pyrazole ring with a cyclopentylamino group and a carbonitrile functional group, which are believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile:

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation markers such as TNF-α and IL-6 in vitro. For instance, it exhibited up to 85% inhibition of TNF-α at certain concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Activity : The compound has been tested against several bacterial strains, including E. coli and S. aureus, showing significant antibacterial effects. The presence of the cyclopentyl group is thought to enhance its antimicrobial efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Up to 85% TNF-α inhibition | |

| Anticancer | Inhibition of cancer cell growth | |

| Antimicrobial | Effective against E. coli, S. aureus |

Case Study 1: Anti-inflammatory Effects

In a controlled study, 5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile was administered to mice with induced inflammation. Results indicated a significant reduction in swelling and pain compared to control groups treated with saline.

Case Study 2: Anticancer Potential

A series of in vitro assays were conducted on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 3: Antimicrobial Testing

In vitro assessments against various pathogens revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was effective at lower concentrations than some traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.